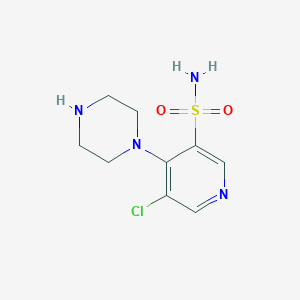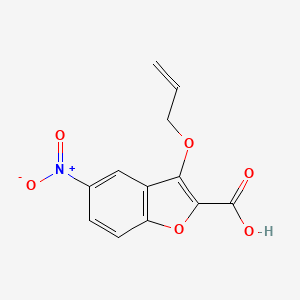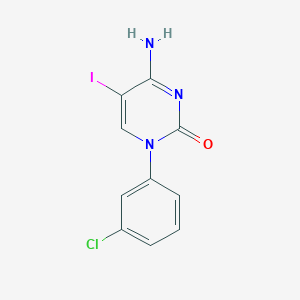
2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with 4-methylpyrrole-3-carboxylic acid under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently cyclized to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or other substituted phenyl derivatives.
科学研究应用
2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the pyrrole ring.
2-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Contains a quinoline moiety and exhibits different biological activities.
Uniqueness
2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the methoxyphenyl and pyrrole carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
1370419-16-1 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8-7-14-12(11(8)13(15)16)9-5-3-4-6-10(9)17-2/h3-7,14H,1-2H3,(H,15,16) |
InChI 键 |
CASNDOCBQDGEIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1C(=O)O)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















